molecular formula C13H14N2O2 B067811 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol CAS No. 185848-10-6

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol

Cat. No. B067811
CAS RN: 185848-10-6
M. Wt: 230.26 g/mol
InChI Key: NCDZMQADLRAVOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, derivatives have been synthesized through reactions involving amixture of specific diones, appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid heated under reflux conditions in ethanol, which demonstrates the complexity and versatility of synthetic strategies employed (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal that the pyrimidine ring can exhibit slight nonplanarity and form various dihedral angles with adjacent phenyl rings, contributing to the molecule's three-dimensional conformation and potentially influencing its chemical reactivity and interaction with biological targets (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of the this compound derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds, introduction of functional groups, and generation of structurally diverse molecules. These reactions underline the compound's capacity to undergo transformations such as methoxycarbonylation and hydromethoxylation, which are pivotal for the synthesis of complex molecules (Gabriele et al., 2000).

Scientific Research Applications

Anticonvulsant Drug Development

A derivative, identified as a promising anticonvulsant drug candidate named "Epimidin," has been explored for its pharmaceutical potential. The development and validation of an HPLC method for determining related substances in Epimidin highlight its significance in drug development. This process involved stability assessments under various conditions, indicating the sensitivity of Epimidin to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities (Severina et al., 2021).

Imaging Agents for Parkinson's Disease

Research into the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, showcases the application of similar compounds in medical diagnostics. This compound was prepared through O-[11C]methylation, achieving high radiochemical yield and purity, underscoring the relevance of such compounds in enhancing neurodegenerative disease diagnostics (Wang et al., 2017).

Novel Pyrimidin Derivatives Synthesis

The synthesis of novel oxo pyrimidopyrimidine derivatives has been investigated for their pharmacological and biological activities. One study described the synthesis of a chalcone derivative, further reacted to produce compounds with potential therapeutic applications. This research demonstrates the versatility of pyrimidine derivatives in synthesizing bioactive molecules (Jadhav et al., 2022).

Antimicrobial Activity

Another study focused on the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives, evaluating their antimicrobial activity. This research highlights the potential use of such compounds in developing new antimicrobial agents, with some derivatives showing significant activity (Chaudhari, 2012).

Structural and Electronic Properties

Investigations into the molecular structure and electronic properties of pyridylindolizine derivatives, containing phenyl and phenacyl groups, provide insights into the theoretical and experimental aspects of these compounds. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and materials (Cojocaru et al., 2013).

Mechanism of Action

Without specific context (such as the compound’s use in a biological or chemical process), it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZMQADLRAVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340488
Record name 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185848-10-6
Record name α-(4-Methoxyphenyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185848-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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